(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol
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Overview
Description
Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol, (1a,3b,5a)- is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[3.2.1]octane ring system fused with a 1,3-dioxolane ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol typically involves the reaction of bicyclo[3.2.1]octane derivatives with 1,3-dioxolane under specific conditions. One common method includes the use of acid or base catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is explored for its potential pharmacological properties. Its spirocyclic structure is of interest for designing new drugs with improved stability and bioavailability .
Industry
In the industrial sector, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism by which Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dithiolane]-3-carboxylic acid
- Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one
Uniqueness
Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(1'S,5'R)-spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-ol |
InChI |
InChI=1S/C10H16O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-9,11H,1-6H2/t7-,8+,9? |
InChI Key |
FPZARQSEVWGCES-JVHMLUBASA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1C23OCCO3)O |
Canonical SMILES |
C1CC2CC(CC1C23OCCO3)O |
Origin of Product |
United States |
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